![molecular formula C10H13N3O3 B2763885 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid CAS No. 1596926-46-3](/img/structure/B2763885.png)
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid
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Overview
Description
The compound “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” is a heterocyclic compound. It consists of a piperidine ring with a carboxylic acid moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a carboxylic acid moiety .Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Development of Antiproliferative Agents
The pyrimidine moiety of the compound is structurally similar to pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown promise as antiproliferative agents. This suggests potential applications in developing new medications for treating cancers by inhibiting cell proliferation .
Antimicrobial Applications
Compounds with a pyrimidine structure have been associated with antimicrobial properties. Therefore, the compound “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” could be utilized in the synthesis of new antimicrobial agents, contributing to the fight against resistant bacterial strains .
Anti-inflammatory and Analgesic Properties
The structural features of the compound suggest potential applications in creating anti-inflammatory and analgesic medications. Pyrimidine derivatives have been known to exhibit these properties, which could be harnessed in pharmaceutical development .
Hypotensive Effects
Some pyrimidine derivatives have demonstrated hypotensive effects, indicating the possibility of using this compound in the development of new treatments for high blood pressure. Its unique structure could lead to the synthesis of novel hypotensive drugs .
Antihistaminic Activity
The compound’s structure is conducive to the synthesis of antihistamines. Given the importance of piperidine derivatives in medicinal chemistry, it could be explored for its efficacy in treating allergic reactions and related conditions .
Future Directions
The future directions for research on this compound could include exploring its potential applications in the pharmaceutical industry, given the importance of piperidines in drug design . Further studies could also focus on developing efficient synthesis methods and investigating its physical, chemical, and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They have been associated with a broad range of biological activities .
Mode of Action
Piperidine derivatives have been reported to interact with various targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It’s worth noting that piperidine derivatives have been associated with a broad range of biological activities .
properties
IUPAC Name |
1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16/h5-7H,1-4H2,(H,15,16)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQIJNWMJIUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid |
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